The synthesis of G1-OC2-K3-E10 involves several key steps. Initially, a mixture of 1,2-epoxydecane and TBSOC2-K3 is reacted under controlled conditions to form the desired ionizable lipid. This process typically employs techniques such as high-energy mixing or microfluidics, which are essential for achieving high encapsulation efficiencies in lipid nanoparticle formulations .
The synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. The use of ionizable lipids like G1-OC2-K3-E10 is crucial as they can transition between neutral and charged states depending on pH, facilitating the formation of stable lipid nanoparticles that encapsulate mRNA effectively .
The molecular structure of G1-OC2-K3-E10 features a unique arrangement that includes a hydrophobic tail derived from 1,2-epoxydecane and a polar head group that enhances its interaction with nucleic acids. This design is pivotal for its function in mRNA delivery systems.
G1-OC2-K3-E10 participates in several chemical reactions during its application in lipid nanoparticles. The primary reaction involves the formation of lipid bilayers around mRNA molecules, which occurs when the ionizable lipids are mixed with aqueous solutions containing nucleic acids.
The encapsulation process is influenced by the lipid's ability to undergo protonation at lower pH levels, allowing it to interact favorably with negatively charged mRNA. This interaction is critical for achieving high encapsulation efficiency and stability of the resultant lipid nanoparticles .
The mechanism by which G1-OC2-K3-E10 facilitates mRNA delivery involves several steps:
Studies have demonstrated that formulations containing G1-OC2-K3-E10 can effectively deliver mRNA encoding proteins like Firefly luciferase in vivo, showcasing its potential for therapeutic applications .
G1-OC2-K3-E10 is characterized by:
Key chemical properties include:
Relevant data suggest that careful formulation can enhance its stability and performance in biological systems .
G1-OC2-K3-E10 has significant applications in:
Its versatility as an ionizable lipid makes it a valuable component in modern biopharmaceutical formulations aimed at improving patient outcomes through innovative therapeutic strategies .
The evolution of lipid nanoparticles for nucleic acid delivery spans six decades, beginning with early explorations of lipoplexes formed by cationic lipids in the 1980s. These initial systems faced challenges including cytotoxicity, instability, and poor endosomal escape efficiency. A paradigm shift occurred with the discovery of ionizable lipids, which exhibit a pH-dependent charge profile: neutral at physiological pH (reducing nonspecific binding) but positively charged in acidic environments (enabling RNA complexation). This innovation culminated in clinically approved systems such as the siRNA therapeutic Patisiran (2018) and COVID-19 messenger RNA vaccines (BNT162b2 and mRNA-1273, 2020). Key milestones include DLin-MC3-DMA (2010), the first FDA-approved ionizable lipid for siRNA, and subsequent optimized lipids like ALC-0315 (Pfizer-BioNTech) and SM-102 (Moderna) for messenger RNA delivery. These advances addressed critical barriers in encapsulation efficiency, organ specificity, and tolerability [1] [5] [8].
G1-OC2-K3-E10 represents a structurally engineered ionizable lipid designed to overcome limitations of earlier generations. Its development aligns with efforts to enhance messenger RNA delivery efficiency, particularly for intramuscular administration and repeat dosing scenarios. Preclinical studies demonstrate its ability to deliver messenger RNA encoding Cas9 nuclease for gene editing and to achieve sustained protein expression kinetics. Unlike first-generation lipids, G1-OC2-K3-E10 enables four-fold higher messenger RNA encapsulation per particle compared to SM-102, a benchmark COVID-19 vaccine lipid. This high payload capacity minimizes carrier-induced toxicity risks and supports dose-sparing formulations [2] [4] [6].
Research on G1-OC2-K3-E10 focuses on optimizing lipid nanoparticle performance for extrahepatic delivery, a persistent challenge in nucleic acid therapeutics. Its asymmetric lipid architecture (see Section 2) and tailored pKa enhance uptake in muscle and immune cells while minimizing hepatic sequestration. This specificity is critical for vaccines, cancer immunotherapies, and gene editing applications requiring localized expression. Current investigations prioritize biodegradability, reduced inflammation, and scalable manufacturing – all enabled by G1-OC2-K3-E10’s chemical design [4] [6] [9].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1